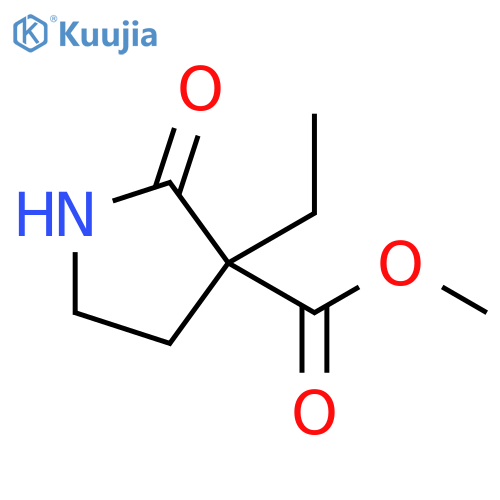

Cas no 1782901-59-0 (methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate)

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxylic acid, 3-ethyl-2-oxo-, methyl ester

- Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate

- methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate

-

- MDL: MFCD30476805

- インチ: 1S/C8H13NO3/c1-3-8(7(11)12-2)4-5-9-6(8)10/h3-5H2,1-2H3,(H,9,10)

- InChIKey: QVDOUBAOXCQONT-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC)(C(OC)=O)C1=O

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318839-1.0g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-318839-0.1g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 0.1g |

$640.0 | 2023-09-05 | ||

| Enamine | EN300-318839-10g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 10g |

$3131.0 | 2023-09-05 | ||

| Enamine | EN300-318839-0.5g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 0.5g |

$699.0 | 2023-09-05 | ||

| Enamine | EN300-318839-1g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 1g |

$728.0 | 2023-09-05 | ||

| Enamine | EN300-318839-0.25g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 0.25g |

$670.0 | 2023-09-05 | ||

| Enamine | EN300-318839-10.0g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 10.0g |

$3131.0 | 2023-02-24 | ||

| Enamine | EN300-318839-5.0g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 5.0g |

$2110.0 | 2023-02-24 | ||

| Enamine | EN300-318839-5g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 5g |

$2110.0 | 2023-09-05 | ||

| Enamine | EN300-318839-0.05g |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate |

1782901-59-0 | 0.05g |

$612.0 | 2023-09-05 |

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate 関連文献

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

methyl 3-ethyl-2-oxopyrrolidine-3-carboxylateに関する追加情報

Methyl 3-Ethyl-2-Oxopyrrolidine-3-Carboxylate (CAS No. 1782901-59-0): A Comprehensive Overview

Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate (CAS No. 1782901-59-0) is a significant compound in the field of pharmaceutical chemistry, exhibiting unique structural and functional properties that make it a valuable intermediate in drug synthesis and research. This compound, characterized by its pyrrolidine core and ester functional group, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The molecular structure of methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate consists of a five-membered heterocyclic ring containing an oxygen atom, an ethyl substituent at the third position, and a methyl ester group at the third carbon. This configuration imparts specific reactivity and binding capabilities, making it a versatile building block in medicinal chemistry. The compound's stability under various reaction conditions further enhances its utility in synthetic pathways.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their prevalence in biologically active molecules. Pyrrolidine derivatives, in particular, have been extensively studied for their role in modulating biological processes. Research has demonstrated that compounds with a pyrrolidine scaffold can interact with target enzymes and receptors, offering potential therapeutic benefits. For instance, studies have highlighted the inhibitory effects of certain pyrrolidine-based molecules on enzymes involved in inflammatory pathways, suggesting their use in anti-inflammatory drug development.

The synthesis of methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to construct the desired molecular framework. The compound's reactivity allows for further functionalization, enabling chemists to tailor its properties for specific applications.

One of the most compelling aspects of methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate is its role as a precursor in the synthesis of more complex pharmaceuticals. Researchers have leveraged this compound to develop novel molecules with enhanced pharmacological profiles. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and other chronic diseases. The ability to modify its structure while maintaining its core framework provides chemists with a flexible platform for drug discovery.

The pharmacokinetic properties of methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate are also of great interest. Studies have shown that pyrrolidine derivatives can exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable for oral administration. This characteristic is particularly important in drug development, as it can lead to improved patient compliance and efficacy. Additionally, the compound's low toxicity profile suggests its potential as a safe candidate for further clinical investigation.

In conclusion, methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate (CAS No. 1782901-59-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow further.

1782901-59-0 (methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate) 関連製品

- 1465401-98-2(N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide)

- 2229263-36-7(1-2-(naphthalen-1-yl)propan-2-ylcyclopropan-1-amine)

- 2680529-09-1(3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid)

- 1037135-07-1(4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)

- 338403-64-8(3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid)

- 255727-69-6(4-bromo-2-(methylsulfanyl)benzoic acid)

- 1708199-39-6(4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole)

- 1349708-91-3(4-bromo-5-chloro-2-fluoro-benzoic acid)

- 1781036-07-4(benzyl N-2-(chlorosulfonyl)propylcarbamate)

- 1217704-63-6(N-Acetyl-d3 Adamantamine)